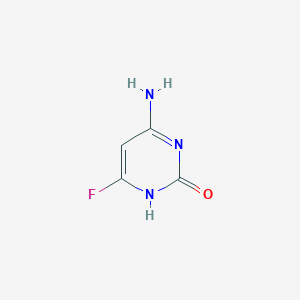

6-Fluorocytosine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-fluoro-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYFUDYZSBIDHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326441 |

Source

|

| Record name | 6-Fluorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193-47-7 |

Source

|

| Record name | NSC528183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 6-Fluorocytosine in Yeast

Abstract: This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antifungal activity of 6-Fluorocytosine (6-FC), also known as Flucytosine, in yeast. It is intended for researchers, scientists, and drug development professionals engaged in mycology and antifungal research. This document delves into the uptake, metabolic activation, and cytotoxic effects of 6-FC, providing both the theoretical framework and practical experimental protocols to investigate its mode of action.

Introduction: The Strategic Exploitation of Fungal Metabolism

This compound (6-FC) is a synthetic fluorinated pyrimidine analogue that has been a valuable component of combination antifungal therapy for decades.[1][2] Its efficacy hinges on its selective uptake and metabolic conversion into toxic antimetabolites by fungal cells, a pathway absent in their mammalian hosts. This selective toxicity is primarily due to the presence of the enzyme cytosine deaminase in fungi, which is lacking in mammals.[3][4][5] Understanding the intricacies of this mechanism is paramount for optimizing its clinical use, overcoming resistance, and developing novel antifungal strategies.

This guide will deconstruct the mechanism of 6-FC action in yeast, from its entry into the cell to its ultimate disruption of essential macromolecular synthesis. We will explore the key enzymatic players and provide validated experimental workflows to empower researchers to probe this pathway in their own work.

The Journey of a Prodrug: Uptake and Metabolic Activation

The antifungal activity of 6-FC is not inherent to the molecule itself; it is a prodrug that requires intracellular conversion to its active forms.[6] This activation process can be dissected into a multi-step pathway, each step representing a potential point of regulation or resistance.

Cellular Uptake: Breaching the Fungal Cell Wall

The first crucial step is the transport of 6-FC across the fungal plasma membrane. This is an active process mediated by purine-cytosine permeases.[2][7] In Saccharomyces cerevisiae, the primary permease responsible for 6-FC uptake is encoded by the FCY2 gene.[1] The energy-dependent nature of this transport ensures the accumulation of 6-FC within the fungal cell to concentrations that facilitate its subsequent metabolic conversion.

The Key Conversion: From 6-FC to 5-Fluorouracil

Once inside the yeast cell, 6-FC is rapidly deaminated to the potent antimetabolite 5-Fluorouracil (5-FU) by the enzyme cytosine deaminase, encoded by the FCY1 gene.[1][2][3] This enzymatic step is the cornerstone of 6-FC's selective toxicity, as mammalian cells lack a functional cytosine deaminase.[3][4][5]

Downstream Activation to Cytotoxic Nucleotides

5-FU is then further metabolized through the pyrimidine salvage pathway to generate two key cytotoxic nucleotides:

-

5-Fluorouridine Triphosphate (FUTP): 5-FU is converted to 5-fluorouridine monophosphate (FUMP) by the action of uracil phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene.[1][3] FUMP is subsequently phosphorylated to 5-fluorouridine diphosphate (FUDP) and then to 5-fluorouridine triphosphate (FUTP).[1][3]

-

5-Fluorodeoxyuridine Monophosphate (FdUMP): FUMP can also be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), the second key toxic metabolite.[3][5]

The following diagram illustrates the metabolic activation pathway of this compound in yeast.

Molecular Mechanisms of Cytotoxicity

The production of FUTP and FdUMP leads to the disruption of two fundamental cellular processes: RNA and DNA synthesis.

Inhibition of RNA Synthesis and Processing

FUTP is recognized by RNA polymerases and is incorporated into newly synthesized RNA transcripts in place of uridine triphosphate (UTP).[3][8] The presence of 5-fluorouracil in RNA has several detrimental consequences:

-

Disruption of Protein Synthesis: The incorporation of 5-FU into transfer RNA (tRNA) can alter its aminoacylation, leading to the synthesis of dysfunctional proteins.[3]

-

Impaired RNA Processing: The presence of 5-FU in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) can interfere with their post-transcriptional modification and processing, leading to aberrant ribosome biogenesis and mRNA splicing.[9]

Inhibition of DNA Synthesis

FdUMP is a potent and specific inhibitor of the enzyme thymidylate synthase (TS).[10][11][12][13] Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[14] FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[10][11] This inhibition leads to a depletion of the intracellular pool of dTMP, and consequently deoxythymidine triphosphate (dTTP), which results in the cessation of DNA replication and repair.[15]

The dual inhibitory effects of 6-FC on both RNA and DNA synthesis are depicted in the following diagram.

Experimental Protocols for Mechanistic Studies

To facilitate research into the mechanism of action of 6-FC, this section provides detailed, step-by-step methodologies for key experiments.

Antifungal Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) of 6-FC against a yeast strain is a fundamental first step. The broth microdilution method is a standardized approach.

Protocol 1: Broth Microdilution MIC Assay

-

Prepare 6-FC Stock Solution: Dissolve this compound in sterile distilled water to a concentration of 1280 µg/mL.

-

Prepare Inoculum: Culture yeast cells in Yeast Peptone Dextrose (YPD) broth overnight at 30°C. Dilute the culture in fresh YPD to an OD600 of 0.1 and grow to mid-log phase (OD600 ≈ 0.5-1.0). Wash the cells with sterile saline and resuspend to a concentration of 1-5 x 106 cells/mL. Further dilute to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL in the assay plate.[16]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 6-FC stock solution in a suitable synthetic defined medium (e.g., Yeast Nitrogen Base with glucose) to obtain final concentrations ranging from 0.12 to 128 µg/mL.[15]

-

Inoculation: Add 100 µL of the prepared yeast inoculum to each well.[15] Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

Incubation: Incubate the plate at 30-35°C for 24-48 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of 6-FC that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control, determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.

Enzyme Activity Assays

Protocol 2: Preparation of Yeast Cell-Free Extract

-

Cell Culture and Harvest: Grow a 50 mL yeast culture to mid-to-late logarithmic phase (OD600 of 0.8-1.5). Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold sterile water and once with ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail).[1]

-

Cell Lysis: Resuspend the cell pellet in an equal volume of lysis buffer. Add an equal volume of acid-washed glass beads (0.5 mm diameter). Lyse the cells by vortexing vigorously for 10 cycles of 30 seconds, with 30 seconds of cooling on ice between cycles.[1]

-

Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant (cell-free extract) to a new pre-chilled tube and determine the total protein concentration using a Bradford or BCA protein assay. The extract is now ready for enzyme activity assays.

Protocol 3: Cytosine Deaminase Activity Assay

This assay measures the conversion of 6-FC to 5-FU spectrophotometrically.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5) and 1 mM this compound.

-

Initiate Reaction: Add a known amount of yeast cell-free extract (e.g., 50-100 µg of total protein) to the reaction mixture to a final volume of 1 mL.

-

Monitor Reaction: Immediately monitor the decrease in absorbance at 285 nm (the wavelength at which 6-FC absorbs maximally) or the increase in absorbance at 265 nm (for 5-FU) over time at 30°C using a spectrophotometer.

-

Calculate Activity: The rate of change in absorbance can be used to calculate the enzyme activity, expressed as units per milligram of protein (1 unit = 1 µmol of substrate converted per minute).

Protocol 4: Thymidylate Synthase Activity Assay (3H-Release Assay)

This assay measures the release of tritium (3H) from [5-3H]-dUMP during its conversion to dTMP.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 1 mM EDTA, 10 mM sodium fluoride, 10 mM β-mercaptoethanol, 0.2 mM 5,10-methylenetetrahydrofolate, and 10 µM [5-3H]-dUMP.

-

Initiate Reaction: Add 50-200 µg of yeast cell-free extract to the reaction mixture.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Stop Reaction: Terminate the reaction by adding 100 µL of 10% activated charcoal in 4% trichloroacetic acid. This will bind the unreacted [5-3H]-dUMP.

-

Quantify Released Tritium: Centrifuge to pellet the charcoal. The tritium released as 3H2O will be in the supernatant. Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Calculate Activity: The amount of radioactivity in the supernatant is proportional to the thymidylate synthase activity.

Measurement of RNA and DNA Synthesis

Protocol 5: Quantifying RNA Synthesis via [3H]-Uracil Incorporation

-

Yeast Culture: Grow yeast cells to early-log phase (OD600 ≈ 0.4) in a synthetic defined medium.

-

Drug Treatment: Divide the culture into two flasks. To one, add 6-FC at a concentration equivalent to its MIC. The other serves as an untreated control. Incubate for a defined period (e.g., 1-2 hours).

-

Radiolabeling: Add [5,6-3H]-uracil to both cultures to a final concentration of 1-5 µCi/mL.[3][7]

-

Pulse Labeling: Incubate for a short period (e.g., 15-30 minutes) to allow incorporation into newly synthesized RNA.

-

Harvest and Lysis: Harvest the cells by rapid filtration or centrifugation in the cold. Lyse the cells and precipitate the macromolecules (including RNA) using ice-cold 10% trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a glass fiber filter, wash with cold 5% TCA and ethanol, and dry the filter. Measure the radioactivity on the filter using a liquid scintillation counter.

-

Analysis: A significant reduction in [3H] counts per minute in the 6-FC-treated sample compared to the control indicates inhibition of RNA synthesis.

Protocol 6: Quantifying DNA Synthesis via Flow Cytometry

-

Yeast Culture and Treatment: Grow yeast cells to early-log phase and treat with 6-FC (at MIC) or leave untreated as a control.

-

Cell Fixation: After a desired incubation time (e.g., one cell cycle, ~90-120 minutes), harvest the cells and fix them in 70% ethanol overnight at 4°C.

-

RNase Treatment: Wash the fixed cells with sodium citrate buffer and treat with RNase A (0.25 mg/mL) for 1-2 hours at 37°C to remove RNA.

-

DNA Staining: Stain the cells with a fluorescent DNA-binding dye such as Propidium Iodide or SYTOX Green.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content.

-

Analysis: Untreated, actively dividing yeast will show two peaks corresponding to cells in G1 (1N DNA content) and G2/M (2N DNA content), with a population of cells in between representing S phase. Inhibition of DNA synthesis by 6-FC will lead to an accumulation of cells in the G1 phase or early S phase.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments can be summarized for clear interpretation.

Table 1: Representative MIC Values of this compound against Common Yeast Species

| Yeast Species | 6-FC MIC90 (µg/mL) | Reference |

| Candida albicans | 0.12 - 1 | [14] |

| Candida glabrata | 0.12 - 1 | [14] |

| Candida krusei | 32 | [14] |

| Cryptococcus neoformans | 4 | [14] |

| Cryptococcus gattii | 1 | [14] |

Note: MIC90 is the concentration of drug required to inhibit the growth of 90% of isolates.

Table 2: Expected Outcomes of Mechanistic Assays with 6-FC Treatment

| Assay | Expected Outcome in 6-FC Treated Cells (vs. Control) | Implication |

| Cytosine Deaminase Activity | No significant change (unless resistance is due to FCY1 mutation) | Confirms the presence of the activating enzyme. |

| Thymidylate Synthase Activity | No direct change in enzyme levels, but functional inhibition in vivo. | Demonstrates the target of FdUMP. |

| [3H]-Uracil Incorporation | Decreased radioactivity | Inhibition of RNA synthesis. |

| Flow Cytometry (DNA content) | Accumulation of cells in G1/early S phase | Inhibition of DNA synthesis. |

Conclusion: A Multi-pronged Attack on Fungal Viability

The mechanism of action of this compound in yeast is a classic example of targeted chemotherapy, exploiting a specific metabolic pathway present in the pathogen but absent in the host. Its journey from an inert prodrug to potent inhibitors of both RNA and DNA synthesis showcases a sophisticated, multi-pronged attack on fungal cellular machinery. The experimental protocols detailed in this guide provide a robust toolkit for researchers to dissect this mechanism, investigate resistance, and contribute to the development of more effective antifungal therapies. A thorough understanding of these fundamental processes is essential for leveraging the full potential of this established antifungal agent and for innovating in the field of mycology.

References

-

Delma, F. Z., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi, 7(10), 825. [Link]

-

Farese, J. P., et al. (2007). Molecular Mechanism of Flucytosine Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance. Antimicrobial Agents and Chemotherapy, 51(11), 4145–4147. [Link]

-

Hope, W. W., et al. (2004). Molecular Mechanisms of Primary Resistance to Flucytosine in Candida albicans. Antimicrobial Agents and Chemotherapy, 48(11), 4377–4386. [Link]

-

Papon, N., et al. (2007). Molecular mechanisms of resistance to 5-fluorocytosine in laboratory mutants of Candida glabrata. FEMS Yeast Research, 7(7), 1074–1082. [Link]

-

Giege, R., et al. (1969). [A study of the incorporation of 5-fluorouracil into transfer and ribosomal ribonucleic acids of yeast]. Biochimica et Biophysica Acta, 174(1), 43–52. [Link]

-

Kaiser, I. I. (1974). Effects of 5-fluorouracil on the formation of modified nucleosides in yeast transfer RNA. Biochemistry, 13(14), 2932–2936. [Link]

-

Fang, F., et al. (2004). RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p. Molecular and Cellular Biology, 24(24), 10889–10896. [Link]

-

Lupardus, P. J., et al. (2006). The Incorporation of 5-Fluorouracil into RNA Affects the Ribonucleolytic Activity of the Exosome Subunit Rrp6. Journal of Biological Chemistry, 281(49), 37477–37484. [Link]

-

Guinot, N., et al. (2021). novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate. Nucleic Acids Research, 49(14), 7837–7849. [Link]

-

Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

-

Peters, G. J., et al. (2002). Mechanisms of action of FdUMP[17]: metabolite activation and thymidylate synthase inhibition. British Journal of Cancer, 87(11), 1326–1332. [Link]

-

Fisher, B. D., & Armstrong, D. (1977). Rapid microdilution-colorimetric assay for yeast susceptibility to fluorocytosine. Antimicrobial agents and chemotherapy, 12(5), 614–617. [Link]

-

Pérez-Fernández, J., et al. (2025). Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast. Methods in Molecular Biology, 2806, 155-165. [Link]

-

Swain, M., & Rao, B. J. (2013). Enzymatic Activity Assays in Yeast Cell Extracts. Bio-protocol, 3(22), e960. [Link]

-

Rhule, M., et al. (2015). Measuring DNA content by flow cytometry in fission yeast. Methods in Molecular Biology, 1300, 79–97. [Link]

-

Ivanov, D. N., & Gaponenko, V. (2021). Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae. Bio-protocol, 11(18), e4093. [Link]

-

Pfaller, M. A., et al. (2002). In Vitro Activities of 5-Fluorocytosine against 8803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods. Antimicrobial Agents and Chemotherapy, 46(11), 3518–3521. [Link]

-

Belli, G., et al. (2004). A simple and rapid protocol for producing yeast extract from Saccharomyces cerevisiae suitable for preparing bacterial culture media. Journal of Biological Research-Thessaloniki, 1, 63-67. [Link]

-

Taylor, G. R., et al. (1982). Isolation of the thymidylate synthetase gene (TMPI) by complementation in Saccharomyces cerevisiae. Molecular and General Genetics MGG, 186(2), 260-266. [Link]

-

Bisson, L. F., & Thorner, J. (1981). Thymidylate synthetase from Saccharomyces cerevisiae. Purification and enzymic properties. The Journal of biological chemistry, 256(24), 12456–12462. [Link]

-

Sesti, M., et al. (2002). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. Biomedical Chromatography, 16(7), 487-492. [Link]

-

Vermes, A., et al. (2000). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Journal of pharmaceutical and biomedical analysis, 22(5), 841–846. [Link]

-

Patsnap. (2024). What is the mechanism of Flucytosine?. Patsnap Synapse. [Link]

-

Longley, D. B., et al. (2003). Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Kouno, T., et al. (2022). Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. Cancers, 14(3), 814. [Link]

-

Storms, R. K., et al. (1984). Cell cycle-dependent expression of thymidylate synthase in Saccharomyces cerevisiae. Molecular and Cellular Biology, 4(12), 2858-2864. [Link]

-

Paluszynski, J. P., et al. (2006). Various cytosine/adenine permease homologues are involved in the toxicity of 5-fluorocytosine inSaccharomyces cerevisiae. Yeast, 23(9), 707-715. [Link]

-

Al-Danial, A. M. H., et al. (2023). Flucytosine and its clinical usage. Mycoses, 66(5), 358-369. [Link]

-

Escandón, P., et al. (2024). Cryptococcosis in Colombia: Analysis of Data from Laboratory-Based Surveillance 2017–2024. Journal of Fungi, 10(6), 438. [Link]

-

Vermes, A., et al. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171-179. [Link]

-

Klassen, R., & Meinhardt, F. (2008). Metabolism of 5-fluorocytosine in fungi. ResearchGate. [Link]

Sources

- 1. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid susceptibility testing method for yeasts to 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Yeast Cytosine Deaminase Mutants with Increased Thermostability Impart Sensitivity to 5-Fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Saccharomyces cerevisiae Metabolic Labeling with 4-thiouracil and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microplate Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Rapid microdilution-colorimetric assay for yeast susceptibility to fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cryptococcosis in Colombia: Analysis of Data from Laboratory-Based Surveillance 2017–2024 [mdpi.com]

- 17. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis [mdpi.com]

A Senior Application Scientist's Guide to the 5-Fluorocytosine (5-FC) Metabolic Pathway in Saccharomyces cerevisiae

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the 5-Fluorocytosine (5-FC) metabolic pathway in the model eukaryote, Saccharomyces cerevisiae. 5-FC, a synthetic fluorinated pyrimidine analog, is a prodrug whose antifungal and chemotherapeutic properties are contingent upon its intracellular conversion into toxic metabolites.[1][2] Due to the conservation of this pathway in pathogenic fungi, S. cerevisiae serves as an invaluable tool for dissecting the drug's mechanism of action, identifying resistance determinants, and developing novel therapeutic strategies. We will explore the core biochemical steps, the key enzymes that govern the pathway's efficacy, validated experimental protocols for its investigation, and its broader applications in genetic engineering and cancer therapy.

Introduction: Why 5-FC and S. cerevisiae Matter

Initially synthesized in 1957 as a potential anticancer agent, 5-Fluorocytosine (5-FC or flucytosine) was soon discovered to possess potent antifungal activity.[1][2] Its clinical utility is rooted in its selective toxicity. Mammalian cells lack a key enzyme, cytosine deaminase, rendering them largely insensitive to the prodrug.[2][3] In contrast, susceptible fungi readily metabolize 5-FC, leading to the inhibition of both DNA and RNA synthesis.[3][4]

Saccharomyces cerevisiae, or baker's yeast, has emerged as the premier model organism for studying this process. Its genetic tractability, rapid growth, and the high degree of homology in the 5-FC metabolic pathway to pathogenic species like Candida and Cryptococcus make it an ideal system.[1][2][5] Insights gained from yeast have directly informed our understanding of how clinical resistance arises and have paved the way for innovative therapeutic applications, most notably the "suicide gene" therapy concept for cancer treatment.[6][7]

Part I: The Core Metabolic Pathway - From Prodrug to Poison

The efficacy of 5-FC is entirely dependent on a multi-step intracellular conversion process known as the pyrimidine salvage pathway.[1][2] The absence or mutation of any enzyme in this cascade can lead to high-level drug resistance.[2][5]

The key steps are as follows:

-

Cellular Uptake: 5-FC is actively transported into the yeast cell. The primary transporter is a cytosine permease encoded by the FCY2 gene.[1][2] While Fcy2 is the main gateway, other homologous permeases can contribute to uptake, explaining why fcy2 mutants may show only a low level of resistance.[1]

-

Deamination to 5-Fluorouracil (5-FU): This is the critical, fungus-specific step. Inside the cytoplasm, the enzyme cytosine deaminase , encoded by the FCY1 gene, catalyzes the hydrolytic deamination of 5-FC to produce the highly toxic antimetabolite, 5-Fluorouracil (5-FU).[7][8][9] This enzymatic action is the cornerstone of 5-FC's selective toxicity, as mammalian cells lack a functional equivalent.[2][3]

-

Conversion to Toxic Nucleotides: 5-FU is then shunted into the nucleotide synthesis pathway by uracil phosphoribosyltransferase (UPRTase), the product of the FUR1 gene.[6][10][11] UPRTase converts 5-FU into 5-fluorouridine monophosphate (5-FUMP).[1][2][12]

-

Disruption of Macromolecular Synthesis: 5-FUMP is subsequently phosphorylated by cellular kinases to form 5-fluorouridine diphosphate (5-FUDP) and then 5-fluorouridine triphosphate (5-FUTP).[2][13]

-

RNA Synthesis Inhibition: 5-FUTP is incorporated into nascent RNA chains in place of UTP, leading to errors in transcription, disruption of tRNA aminoacylation, and inhibition of protein synthesis.[2][3]

-

DNA Synthesis Inhibition: Concurrently, 5-FUMP can be converted to 5-fluorodeoxyuridine monophosphate (5-FdUMP), a potent and irreversible inhibitor of thymidylate synthase.[2][3][5] This enzyme is essential for the de novo synthesis of thymidine, a necessary component of DNA. Its inhibition starves the cell of dTTP, thereby halting DNA replication and repair.[3]

-

Part II: Profile of Key Pathway Enzymes

The functionality of the 5-FC pathway hinges on the efficiency of its core enzymes. Understanding their properties is crucial for both basic research and the design of engineered systems.

| Feature | Fcy1 (Cytosine Deaminase) | Fur1 (Uracil Phosphoribosyltransferase) |

| Gene Name | FCY1, YPR062W[7] | FUR1, YHR128W[11] |

| EC Number | 3.5.4.1[8] | 2.4.2.9 (Pentosyltransferase)[10] |

| Core Function | Catalyzes the hydrolytic deamination of cytosine to uracil.[8][14] | Catalyzes the conversion of uracil and PRPP to UMP.[10][11] |

| Role in 5-FC Path | Converts 5-FC to the toxic intermediate 5-FU.[7][8] | Converts 5-FU to the toxic nucleotide 5-FUMP.[1][6][10] |

| Kinetic Insight | kcat is ~5-fold higher for the natural substrate cytosine (91 s⁻¹) than for 5-FC (17 s⁻¹).[8] | Activity is allosterically activated by GTP.[11] |

| Resistance Implication | Loss-of-function mutations in FCY1 are a primary cause of high-level 5-FC resistance.[1][9][15] | Loss-of-function mutations in FUR1 confer resistance to both 5-FC and 5-FU.[1][6][15] |

Part III: Mechanisms of Resistance

The clinical utility of 5-FC is often hampered by the rapid development of resistance, a phenomenon readily modeled in S. cerevisiae.[2][5] Understanding these mechanisms is vital for developing combination therapies and diagnostics.

-

Primary Resistance Mechanism: The most common route to high-level resistance involves mutations in the core pathway genes.[1][2]

-

fcy1 mutants: Loss of cytosine deaminase activity prevents the conversion of 5-FC to 5-FU, rendering the cell highly resistant.[9][16]

-

fur1 mutants: Inability to convert 5-FU to 5-FUMP blocks the formation of toxic nucleotides. These mutants are characteristically resistant to both 5-FC and 5-FU.[6][10][15]

-

fcy2 mutants: Reduced uptake of 5-FC via the cytosine permease typically confers a lower, dose-dependent level of resistance.[1][15]

-

-

Secondary Mechanisms: Other cellular processes can be altered to confer resistance.

-

Upregulation of Pyrimidine Biosynthesis: An increase in the endogenous production of pyrimidines can out-compete the toxic fluorinated analogs, diluting their inhibitory effect.[1][2]

-

Aquaglyceroporins: Deletion of the FPS1 gene, encoding an aquaglyceroporin, has been shown to increase susceptibility to 5-FC, suggesting its involvement in drug efflux or membrane transport dynamics.[5]

-

Part IV: Validated Experimental Methodologies

A robust investigation of the 5-FC pathway requires a multi-tiered approach, moving from whole-cell phenotypic analysis to specific biochemical and analytical characterization. The causality behind this workflow is to first establish a phenotype (sensitivity or resistance) and then dissect the underlying molecular mechanism (enzyme function and metabolite production).

Protocol 1: 5-FC Susceptibility Testing via Broth Microdilution

Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of 5-FC, defined as the lowest drug concentration that inhibits visible yeast growth. It is the foundational experiment for phenotyping strains. This protocol is adapted from standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Methodology:

-

Strain Preparation:

-

Streak yeast strains (e.g., wild-type control, experimental mutant) for isolation on a rich medium plate (e.g., YPD) and incubate for 24-48 hours at 30°C.

-

Inoculate a single colony into liquid culture medium (e.g., RPMI-1640 or a synthetic defined medium) and grow overnight at 30°C with agitation.

-

Self-Validation: The use of both a known sensitive (wild-type) and a known resistant (e.g., fcy1Δ) strain in every experiment validates the assay's ability to distinguish between phenotypes.

-

-

Inoculum Standardization:

-

Measure the optical density (OD₆₀₀) of the overnight culture.

-

Dilute the cells in fresh medium to a standardized starting concentration, typically to achieve a final inoculum of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay plate.[17]

-

-

Drug Plate Preparation:

-

In a 96-well microtiter plate, prepare a two-fold serial dilution of 5-FC in the chosen medium. A typical concentration range to test is 0.125 to 128 µg/mL.[19]

-

Include a "no drug" well for a positive growth control and a "no cells" well for a sterility control.

-

-

Inoculation and Incubation:

-

Add the standardized yeast inoculum to each well of the drug plate.

-

Seal the plate and incubate at 35°C for 24-48 hours.[19]

-

-

Endpoint Determination:

-

The MIC is determined by visual inspection or by measuring the OD₆₀₀ with a plate reader. It is the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[19]

-

Protocol 2: Cytosine Deaminase (Fcy1) Activity Assay

Principle: This biochemical assay directly measures the function of the Fcy1 enzyme by quantifying the conversion of a substrate (cytosine) to a product (uracil) and ammonia. This protocol is based on fluorometric detection of ammonia, providing high sensitivity.[20]

Methodology:

-

Cell Lysate Preparation:

-

Grow yeast cells to mid-log phase (OD₆₀₀ ~0.8-1.0).

-

Harvest cells by centrifugation, wash with an appropriate assay buffer (e.g., Tris/PBS-based buffer).

-

Prepare a cell-free extract by mechanical disruption (e.g., bead beating with glass beads) or enzymatic lysis on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 10,000 x g for 10 min at 4°C) to remove cell debris.[20] Determine the total protein concentration of the supernatant (e.g., via Bradford assay).

-

-

Reaction Setup:

-

Prepare a reaction mix containing the assay buffer, the cell lysate (containing Fcy1), and a developer mix that reacts with ammonia to produce a fluorescent signal.

-

Self-Validation: Include a "no substrate" control to measure background ammonia in the lysate and a "no lysate" control to ensure the substrate is stable. A lysate from an fcy1Δ strain serves as a crucial negative biological control.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate (Cytosine or 5-Fluorocytosine).

-

Incubate at the optimal temperature (e.g., 37°C).

-

Measure the fluorescence kinetically over time using a fluorometer (e.g., Ex/Em = 410/470 nm).[20]

-

-

Data Analysis:

-

Generate a standard curve using a known concentration of ammonium chloride.[20]

-

Calculate the rate of ammonia production from the slope of the kinetic read.

-

Normalize the activity to the total protein concentration in the lysate to report the specific activity (e.g., in pmol/min/mg protein).

-

Protocol 3: Analysis of 5-FC and Metabolites by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify 5-FC and its key metabolites (5-FU, 5-FUMP) from intracellular extracts. This provides a direct measurement of pathway flux.

Methodology:

-

Sample Preparation and Extraction:

-

Expose a known quantity of yeast cells to 5-FC for a defined period.

-

Rapidly quench metabolism (e.g., by adding cold methanol) and harvest the cells.

-

Perform metabolite extraction, for instance, using a formic acid solution followed by protein precipitation with ammonium sulphate.[21] Solid-phase or liquid-liquid extraction may be used for cleanup.[22]

-

-

HPLC System and Conditions:

-

Column: A reverse-phase C18 column is commonly used.[22][23]

-

Mobile Phase: An isocratic elution with a simple aqueous buffer (e.g., potassium phosphate or phosphate buffer at a controlled pH) is often sufficient.[23][24]

-

Detection: UV absorbance detection is standard. 5-FU can be monitored at ~268 nm, while metabolites like 5-FUrd and 5-FdUrd can be detected at ~275 nm.[22]

-

-

Quantification:

-

Run analytical standards for 5-FC, 5-FU, and other relevant metabolites to determine their retention times.

-

Construct a standard curve for each compound by injecting known concentrations.

-

Self-Validation: Spike a known amount of standard into a blank cell extract to calculate the recovery efficiency of the extraction procedure. An internal standard (e.g., 5-bromouracil) should be used to correct for variations in injection volume and sample processing.[21][23]

-

-

Data Analysis:

-

Integrate the peak area for each compound in the experimental samples.

-

Use the standard curve to calculate the concentration of each metabolite in the cell extract.

-

Part V: Broader Applications in Science and Medicine

The S. cerevisiae 5-FC system is more than a tool for studying antifungal action; it is a versatile platform for genetic engineering and has been adapted for cancer therapy.

-

Negative or Counter-Selectable Marker: The FCY1 gene serves as an excellent counter-selectable marker. Cells expressing FCY1 are killed in the presence of 5-FC. This allows for the selection of rare genetic events where the FCY1 gene has been lost, such as in gene replacement or plasmid shuffling experiments.[25] This positive/negative selection system is a cornerstone of advanced yeast genetics.[25][26]

-

Suicide Gene Therapy for Cancer: The principle of converting a non-toxic prodrug into a localized toxin is the basis of suicide gene therapy. Tumor cells can be engineered to express yeast or bacterial cytosine deaminase.[7] When the patient is administered 5-FC, the drug is converted to 5-FU only within the tumor cells, leading to their selective destruction.[7] To enhance this effect, a bifunctional "suicide gene" (FCU1) has been created by fusing the coding sequences of yeast FCY1 and FUR1.[6][7] This single protein efficiently carries out the first two steps of the toxic conversion, dramatically increasing the tumor cells' sensitivity to 5-FC.[6][7]

Conclusion

The 5-Fluorocytosine metabolic pathway in Saccharomyces cerevisiae is a well-characterized and highly informative system. It provides profound insights into the fundamental mechanisms of prodrug activation, the genetic basis of drug resistance, and the intricate interplay of metabolic pathways. The experimental tools and protocols developed in this model organism not only advance the field of mycology but also provide a robust and adaptable platform for broader applications in genetic engineering and the development of novel chemotherapeutic strategies. Continued research in this area promises to further refine these applications and uncover new ways to combat both fungal pathogens and cancer.

References

-

Delma, F. Z., Melchers, W. J. G., Verweij, P. E., Brüggemann, R. J. M., & de Hoog, S. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi, 7(10), 825. [Link]

-

Vermes, A., Guchelaar, H. J., & Dankert, J. (2021). Molecular mechanisms of 5-fluorocytosine resistance in yeasts and filamentous fungi. Journal of Fungi, 7(10), 825. [Link]

-

Gennari, A., et al. (2002). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. Biomedical chromatography : BMC, 16(5), 321–327. [Link]

-

UniProt Consortium. (n.d.). FCY1 - Cytosine deaminase - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast). UniProtKB. Retrieved January 15, 2026, from [Link]

-

Kern, L., et al. (1990). The FUR1 gene of Saccharomyces cerevisiae: cloning, structure and expression of wild-type and mutant alleles. Gene, 88(2), 149–157. [Link]

-

Srinivas, N. R., Shinde, R., & Shrivastava, R. (1997). HPLC Analysis and Validation of 5-Fluorouracil and Its Metabolites in Rat Plasma. Journal of Liquid Chromatography & Related Technologies, 20(3), 449-459. [Link]

-

Erbs, P., et al. (1997). Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans. Current genetics, 31(1), 1–6. [Link]

-

Jund, R., & Lacroute, F. (1970). Genetic and physiological aspects of resistance to 5-fluoropyrimidines in Saccharomyces cerevisiae. Journal of bacteriology, 102(3), 607–615. [Link]

-

Guechot, J., et al. (1997). Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography: application to a pharmacokinetic study. Journal of chromatography. B, Biomedical sciences and applications, 692(2), 427–435. [Link]

-

Saccharomyces Genome Database. (2005). FUR1 / YHR128W. SGD. Retrieved January 15, 2026, from [Link]

-

UniProt Consortium. (n.d.). FUR1 - Uracil phosphoribosyltransferase - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast). UniProtKB. Retrieved January 15, 2026, from [Link]

-

Polak, A., & Scholer, H. J. (1975). Morphological Changes in Yeasts as a Result of the Action of 5-Fluorocytosine. Antimicrobial Agents and Chemotherapy, 8(3), 231-240. [Link]

-

Saccharomyces Genome Database. (2005). FCY1 / YPR062W. SGD. Retrieved January 15, 2026, from [Link]

-

Palma-Duran, S. A., et al. (2015). New Mechanisms of Flucytosine Resistance in C. glabrata Unveiled by a Chemogenomics Analysis in S. cerevisiae. PLOS ONE, 10(7), e0132512. [Link]

-

Polak, A., & Wain, W. H. (1977). Mechanisms of action of 5-fluorocytosine. Antimicrobial agents and chemotherapy, 12(1), 79–85. [Link]

-

Cusabio. (n.d.). Recombinant Saccharomyces cerevisiae Cytosine deaminase (FCY1). Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flucytosine?. Retrieved January 15, 2026, from [Link]

-

Erbs, P., et al. (1997). Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans. Semantic Scholar. [Link]

-

Gennari, A., et al. (2002). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. ResearchGate. [Link]

-

Schimek, C., et al. (2020). The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. mBio, 11(2), e00338-20. [Link]

-

Gika, H. G., et al. (2018). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 23(11), 2758. [Link]

-

MacLowry, J. D., & Marsh, H. H. (1968). Assay for Yeast Susceptibility to 5-Fluorocytosine and Amphotericin B in a Frozen Microtiter System. Applied microbiology, 16(5), 757–761. [Link]

-

Paluszynski, J. P., et al. (2008). Genetic prerequisites for additive or synergistic actions of 5-fluorocytosine and fluconazole in baker's yeast. Microbiology, 154(Pt 10), 3154–3164. [Link]

-

Maier, A. G., et al. (2006). Negative selection using yeast cytosine deaminase/uracil phosphoribosyl transferase in Plasmodium falciparum for targeted gene deletion by double crossover recombination. Molecular and biochemical parasitology, 150(1), 118–121. [Link]

-

Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric). Retrieved January 15, 2026, from [Link]

-

Garcia-Effron, G., et al. (2009). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 31(14), 105-111. [Link]

-

Frederico, L. A., Kunkel, T. A., & Shaw, B. R. (1990). A sensitive genetic assay for the detection of cytosine deamination: determination of rate constants and the activation energy. Biochemistry, 29(10), 2532–2537. [Link]

-

St. Martin, A., et al. (2024). A real-time biochemical assay for quantitative analyses of APOBEC-catalyzed DNA deamination. bioRxiv. [Link]

-

Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved January 15, 2026, from [Link]

-

Hartzog, P. E., Nicholson, B. P., & McCusker, J. H. (2005). Cytosine deaminase MX cassettes as positive/negative selectable markers in Saccharomyces cerevisiae. Yeast, 22(10), 789–798. [Link]

-

Braks, J. A., et al. (2003). Development and application of a positive-negative selectable marker system for use in reverse genetics in Plasmodium. Nucleic acids research, 31(15), e79. [Link]

-

Pfaller, M. A. (2012). Susceptibility Test Methods: Yeasts and Filamentous Fungi. In Manual of Clinical Microbiology (10th ed., pp. 1973-1993). [Link]

-

Espinel-Ingroff, A., et al. (2013). Rapid Antifungal Susceptibility Determination for Yeast Isolates by Use of Etest Performed Directly on Blood Samples from Patients with Fungemia. Journal of Clinical Microbiology, 51(8), 2759-2761. [Link]

Sources

- 1. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 4. Mechanisms of action of 5-fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Mechanisms of Flucytosine Resistance in C. glabrata Unveiled by a Chemogenomics Analysis in S. cerevisiae | PLOS One [journals.plos.org]

- 6. FUR1 | SGD [yeastgenome.org]

- 7. FCY1 | SGD [yeastgenome.org]

- 8. uniprot.org [uniprot.org]

- 9. Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The FUR1 gene of Saccharomyces cerevisiae: cloning, structure and expression of wild-type and mutant alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cusabio.com [cusabio.com]

- 15. Genetic and physiological aspects of resistance to 5-fluoropyrimidines in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans | Semantic Scholar [semanticscholar.org]

- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. assaygenie.com [assaygenie.com]

- 21. mdpi.com [mdpi.com]

- 22. Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Cytosine deaminase MX cassettes as positive/negative selectable markers in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development and application of a positive–negative selectable marker system for use in reverse genetics in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of the FCY1 Gene in 5-Fluorocytosine Resistance

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antifungal resistance is a significant threat to global health, necessitating a profound understanding of the molecular mechanisms that drive it. One of the oldest synthetic antifungals, 5-fluorocytosine (5-FC), remains a critical component of combination therapy for severe mycoses, particularly cryptococcal meningitis. Its efficacy, however, is contingent on a specific metabolic activation pathway within the fungal cell, a pathway that is also the primary locus of resistance. This guide provides a detailed examination of the pivotal role of the FCY1 gene in this process. FCY1 encodes the enzyme cytosine deaminase, which catalyzes the first and rate-limiting step in converting the non-toxic prodrug 5-FC into its cytotoxic forms. Consequently, alterations in FCY1 function are the most common mechanism of 5-FC resistance. We will explore the molecular function of Fcy1p, the genetic basis of resistance, and provide detailed, field-proven methodologies for investigating this critical gene-drug interaction.

The 5-Fluorocytosine Metabolic Pathway: A Gateway to Fungal Cytotoxicity

The antifungal activity of 5-fluorocytosine (5-FC) is entirely dependent on its uptake and subsequent metabolic conversion within the fungal cell. Mammalian cells lack the key enzyme, cytosine deaminase, rendering them largely immune to 5-FC's effects and making it a selective antifungal agent.[1][2] The pathway involves a series of enzymatic steps, with three genes—FCY2, FCY1, and FUR1—playing indispensable roles.[3][4]

-

Uptake: 5-FC is actively transported into the fungal cell by purine-cytosine permeases, encoded primarily by the FCY2 gene.[3][4][5]

-

Deamination: Once inside the cell, cytosine deaminase, the protein product of the FCY1 gene, catalyzes the hydrolytic deamination of 5-FC to 5-fluorouracil (5-FU), a potent antimetabolite.[4][5][6]

-

Phosphoribosylation: 5-FU is then converted to 5-fluorouridine monophosphate (5-FUMP) by the enzyme uracil phosphoribosyltransferase (UPRTase), which is encoded by the FUR1 gene.[5][7]

-

Anabolic Conversion & Cytotoxicity: 5-FUMP is further phosphorylated to 5-fluorouridine triphosphate (5-FUTP), which is incorporated into RNA, disrupting protein synthesis.[4][5] Alternatively, 5-FUMP can be converted to 5-fluorodeoxyuridine monophosphate (5-FdUMP), a powerful inhibitor of thymidylate synthase, which ultimately blocks DNA synthesis.[1][5]

Resistance to 5-FC can arise from mutations in any of the three key genes (FCY2, FCY1, or FUR1), with defects in FCY1 being a predominant mechanism.[3][8]

Molecular Basis of FCY1-Mediated 5-FC Resistance

The function of the Fcy1 protein is the lynchpin of 5-FC's antifungal activity. Resistance emerges when this function is compromised or eliminated. The primary mechanism is through genetic mutations within the FCY1 coding sequence that result in a non-functional or severely impaired cytosine deaminase enzyme.[3][5]

-

Nonsense Mutations: These mutations introduce a premature stop codon, leading to the production of a truncated, non-functional protein.

-

Missense Mutations: These result in an amino acid substitution. Depending on the location and nature of the substitution (e.g., at the active site, a zinc-binding residue, or a residue critical for protein folding), the mutation can drastically reduce or abolish enzymatic activity.[5][9] For example, a single T26C substitution in the FCY1 gene of Candida lusitaniae, resulting in a methionine-to-threonine change at position 9 (M9T), has been shown to confer 5-FC resistance.[3][5]

-

Frameshift Mutations: Insertions or deletions of nucleotides that are not in multiples of three can alter the reading frame, leading to a completely different and typically non-functional amino acid sequence downstream of the mutation.

Crucially, because Fcy1p acts upstream of the formation of the toxic 5-FU, its inactivation prevents any subsequent cytotoxic effects. The cell simply fails to produce the "poison" from the prodrug. This leads to a high level of resistance to 5-FC but, importantly, not to 5-FU itself.[7][10] This distinction is a key diagnostic feature of fcy1 mutants.

| Genotype | Phenotype | 5-FC MIC (μg/mL) | 5-FU MIC (μg/mL) | Rationale |

| Wild-Type (FCY1, FUR1) | Susceptible | Low (e.g., ≤1) | Low (e.g., ≤8) | The entire pathway is functional. |

| fcy1Δ mutant | 5-FC Resistant | High (e.g., 64-128) | Low (e.g., ≤8) | Cannot convert 5-FC to 5-FU, but 5-FU is still toxic if supplied externally.[7][10] |

| fur1Δ mutant | 5-FC & 5-FU Resistant | High (e.g., ≥512) | High (e.g., ≥512) | Cannot convert 5-FU to the toxic 5-FUMP.[7] |

Table 1: Representative susceptibility profiles for genotypes in the 5-FC pathway. MIC (Minimum Inhibitory Concentration) values are illustrative and vary by species and strain.

Methodologies for Investigating FCY1 Function and Resistance

A multi-faceted approach is required to fully characterize the role of FCY1 in 5-FC resistance. This involves genetic manipulation, phenotypic analysis, and biochemical assays.

Genetic Manipulation of FCY1

To definitively prove the role of FCY1 in resistance, it is essential to create a null mutant (knockout) and a complemented strain where the gene is re-introduced. The "URA3 blaster" strategy is a classic and effective method for gene disruption in fungi like Candida and Saccharomyces.[3][11]

Protocol 1: FCY1 Gene Disruption using URA3 Blaster

Causality: This protocol replaces the endogenous FCY1 gene with a selectable marker, URA3, via homologous recombination. By using a parental strain that is auxotrophic for uracil (ura3Δ), we can select for successful transformants on a medium lacking uracil.

-

Construct the Disruption Cassette:

-

Using high-fidelity DNA polymerase, amplify a ~500 bp region immediately upstream of the FCY1 start codon (5' flank).

-

Amplify a ~500 bp region immediately downstream of the FCY1 stop codon (3' flank).

-

Amplify the URA3 selectable marker gene from a template plasmid.

-

Design primers with overlapping sequences to allow for the fusion of the three fragments (5' flank - URA3 - 3' flank) using overlap extension PCR.[1]

-

-

Transform the Fungus:

-

Prepare competent fungal cells (e.g., using the lithium acetate method for yeast).

-

Transform the ura3Δ auxotrophic parent strain with the purified disruption cassette.

-

Plate the transformation mixture onto synthetic defined (SD) medium lacking uracil. Only cells that have successfully integrated the URA3 marker will grow.

-

-

Verify the Knockout:

-

Genomic PCR: Isolate genomic DNA from putative transformants. Use a combination of primers (one annealing outside the original integration site and one within the URA3 cassette) to confirm correct genomic integration. A second primer pair annealing within the FCY1 coding sequence should fail to produce a product, confirming deletion.

-

RT-qPCR (See Protocol 3): Confirm the absence of FCY1 mRNA transcript.

-

Antifungal Susceptibility Testing (AST)

AST is essential to quantify the change in resistance. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for yeast susceptibility testing.[2][5][12]

Protocol 2: Broth Microdilution for 5-FC Susceptibility

Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that inhibits fungal growth by a defined amount (typically ≥50%), providing a quantitative measure of resistance.[5]

-

Prepare Inoculum: Culture the fungal strains (wild-type, fcy1Δ, and complemented strain) on agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[13]

-

Prepare Drug Dilutions: Perform serial twofold dilutions of 5-FC in RPMI 1640 medium in a 96-well microtiter plate. Concentrations should span a clinically relevant range (e.g., 256 µg/mL to 0.25 µg/mL).[5]

-

Inoculate and Incubate: Add the standardized fungal inoculum to each well. Include a drug-free well as a positive growth control. Incubate the plates at 35°C for 24-48 hours.

-

Read MICs: Determine the MIC by visually or spectrophotometrically identifying the lowest concentration of 5-FC that causes at least a 50% reduction in growth compared to the drug-free control.[5]

Measurement of Cytosine Deaminase Activity

A direct biochemical assay confirms that the loss of FCY1 function correlates with a loss of enzyme activity. The assay measures the conversion of cytosine (or 5-FC) to uracil (or 5-FU).

Protocol 3: Cytosine Deaminase Activity Assay

Causality: This spectrophotometric or fluorometric assay directly measures the function of the Fcy1p enzyme.[14][15] The disappearance of the substrate (cytosine) or the appearance of the product (ammonia or uridine) is quantified.[14]

-

Prepare Cell Lysate: Grow fungal cultures to mid-log phase. Harvest cells, wash, and resuspend in lysis buffer. Disrupt cells using methods like bead beating or sonication on ice. Centrifuge to pellet cell debris and collect the supernatant (cytosolic protein extract).

-

Set up Reaction: In a microplate well, combine the cell lysate with a reaction buffer containing the substrate (cytosine or cytidine). Commercial kits often use a coupled reaction where the ammonia produced from deamination reacts with a developer to generate a fluorescent product (Ex/Em = 410/470 nm).[14]

-

Incubate and Measure: Incubate the reaction at 37°C. Take readings at multiple time points using a microplate reader.

-

Calculate Activity: Subtract the background reading (lysate with no substrate). The rate of change in absorbance or fluorescence is proportional to the cytosine deaminase activity in the sample. Activity is typically expressed in units/mg of total protein.

Identification of FCY1 Mutations

For clinical or evolved resistant isolates, identifying the specific mutation in FCY1 is crucial. This is achieved by PCR amplification and DNA sequencing.

Protocol 4: FCY1 Gene Sequencing

Causality: Sanger sequencing provides the precise nucleotide sequence of the FCY1 gene, allowing for the identification of any mutations compared to a wild-type reference sequence.[16][17]

-

Isolate Genomic DNA: Extract high-quality genomic DNA from the fungal isolate.

-

PCR Amplification: Design primers that anneal to the regions flanking the FCY1 open reading frame (ORF). Amplify the entire FCY1 gene using a high-fidelity DNA polymerase.

-

Purify PCR Product: Clean the amplified DNA fragment to remove primers and dNTPs.

-

Sanger Sequencing: Send the purified PCR product and sequencing primers (both forward and reverse) for bidirectional Sanger sequencing.[18]

-

Sequence Analysis: Align the resulting sequences with the wild-type FCY1 reference sequence using alignment software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions. Translate the DNA sequence to determine the impact on the amino acid sequence.

Conclusion and Future Directions

The FCY1 gene is a master regulator of 5-fluorocytosine susceptibility in fungi. Its product, cytosine deaminase, is essential for the conversion of this prodrug into its active, toxic form. Resistance to 5-FC is most frequently achieved through the straightforward mechanism of inactivating mutations within the FCY1 gene, effectively disarming the drug before it can act. The methodologies detailed in this guide—spanning genetic engineering, standardized susceptibility testing, biochemical assays, and molecular sequencing—provide a robust framework for researchers to investigate this resistance mechanism. Understanding the prevalence and types of FCY1 mutations in clinical isolates is vital for epidemiological surveillance and can inform therapeutic choices. Furthermore, the absolute dependency of 5-FC on Fcy1p activity continues to make it an attractive candidate for gene-directed enzyme prodrug therapy (GDEPT) in other fields, such as oncology.[2][19] Future research should focus on high-throughput methods to screen for FCY1 mutations and explore potential strategies to overcome this prevalent resistance mechanism.

References

-

Florent, M., Papon, N., Le Gal, S., et al. (2009). Nonsense and Missense Mutations in FCY2 and FCY1 Genes Are Responsible for Flucytosine Resistance and Flucytosine-Fluconazole Cross-Resistance in Clinical Isolates of Candida lusitaniae. Antimicrobial Agents and Chemotherapy, 53(7), 2982–2990. [Link]

-

Papon, N., Noël, T., Florent, M., et al. (2007). Molecular Mechanism of Flucytosine Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance. Antimicrobial Agents and Chemotherapy, 51(1), 369–371. [Link]

-

Delma, F. Z., Melchers, W. J. G., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi, 7(10), 827. [Link]

-

Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric) (#BN00693). [Link]

-

Després, J., et al. (2022). Fcy1 amino acid substitutions can lead to 5-FC resistance through multiple mechanisms. ResearchGate. [Link]

-

Nair, V., et al. (2014). An in vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein. Bio-protocol, 4(20), e1263. [Link]

-

CD Genomics. (2020). Sanger Sequencing: Introduction, Principle, and Protocol. [Link]

-

CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. [Link]

-

Whelan, W. L. (1987). The genetic basis of resistance to 5-fluorocytosine in Candida species and Cryptococcus neoformans. Critical Reviews in Microbiology, 15(1), 45-56. [Link]

-

Delma, F. Z., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi. [Link]

-

Addgene. (2016). Site Directed Mutagenesis by PCR. [Link]

-

Medical Notes. (2023). Fungal Identification by PCR-Sequencing (Sanger): Introduction. [Link]

-

Papon, N., Noël, T., et al. (2007). Molecular Mechanism of Flucytosine Resistance in Candida Lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-fluorouracil and Fluconazole Cross-Resistance. Antimicrobial Agents and Chemotherapy. [Link]

-

Papon, N., et al. (2007). Molecular Mechanism of Flucytosine Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance. Antimicrobial Agents and Chemotherapy. [Link]

-

Semantic Scholar. (n.d.). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. [Link]

-

Delma, F.Z., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. ResearchGate. [Link]

-

Erbs, P., Exinger, F., & Jund, R. (1997). Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans. ResearchGate. [Link]

-

Saccharomyces Genome Database. (2005). FCY1 / YBR033C. [Link]

-

Després, J., et al. (2021). Asymmetrical dose-responses shape the evolutionary trade-off between antifungal resistance and nutrient use. bioRxiv. [Link]

-

Després, J., et al. (2023). Cross-feeding affects the target of resistance evolution to an antifungal drug. PLoS Biology, 21(3), e3002018. [Link]

-

Al-Shuwaikh, A. A. M., et al. (2018). Characterization and Cytotoxic Activity of Cytosine Deaminase Enzyme Purified from Locally Isolated Escherichia coli. Semantic Scholar. [Link]

-

Liu, H., et al. (2012). FungiQuant: A broad-coverage fungal quantitative real-time PCR assay. BMC Microbiology, 12, 255. [Link]

-

Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. [Link]

-

Harris, R. S., & Dudley, J. P. (1986). Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora. Antimicrobial Agents and Chemotherapy, 29(1), 44-48. [Link]

-

ACGS. (n.d.). Practice guidelines for Sanger Sequencing Analysis and Interpretation. [Link]

-

Lay, J., et al. (2003). Altered Expression of Selectable Marker URA3 in Gene-Disrupted Candida albicans Strains Complicates Interpretation of Virulence Studies. Infection and Immunity, 71(10), 5999–6002. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. Molecular genetic techniques for gene manipulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Real-Time PCR for Diagnosing and Quantifying Co-infection by Two Globally Distributed Fungal Pathogens of Wheat [frontiersin.org]

- 7. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Fungal [sanger.ac.uk]

- 10. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altered Expression of Selectable Marker URA3 in Gene-Disrupted Candida albicans Strains Complicates Interpretation of Virulence Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. scribd.com [scribd.com]

- 14. assaygenie.com [assaygenie.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. cd-genomics.com [cd-genomics.com]

- 17. medicallabnotes.com [medicallabnotes.com]

- 18. acgs.uk.com [acgs.uk.com]

- 19. agilent.com [agilent.com]

Understanding the role of cytosine deaminase in 6-Fluorocytosine conversion

An In-Depth Technical Guide to the Role of Cytosine Deaminase in 5-Fluorocytosine Conversion for Targeted Cancer Therapy

Introduction: The Premise of Targeted Chemotoxicity

In the landscape of oncology, the ideal therapeutic agent combines high potency against malignant cells with minimal toxicity to healthy tissue. Gene-Directed Enzyme Prodrug Therapy (GDEPT) represents a sophisticated strategy to achieve this goal by localizing the production of a cytotoxic agent directly within the tumor microenvironment.[1] At the core of one of the most promising GDEPT systems is the microbial enzyme Cytosine Deaminase (CD) and its catalytic conversion of the non-toxic prodrug, 5-Fluorocytosine (5-FC), into the potent chemotherapeutic, 5-Fluorouracil (5-FU).[2][3][4]

Mammalian cells lack endogenous cytosine deaminase activity, rendering 5-FC, a commonly used antifungal agent, relatively harmless to humans.[3][5] However, by selectively introducing the gene encoding CD into tumor cells, a localized "bioreactor" is created. Subsequent systemic administration of 5-FC leads to its conversion into 5-FU specifically at the tumor site, where it can then exert its cytotoxic effects by inhibiting DNA and RNA synthesis.[4][6] This guide provides a comprehensive technical overview of the CD/5-FC system, from the fundamental enzymatic mechanism to the practical methodologies used to evaluate its therapeutic efficacy.

(Note: The prompt specified 6-Fluorocytosine; however, the extensively studied and clinically relevant prodrug for this system is 5-Fluorocytosine (5-FC). This guide will focus on the established 5-FC/CD pairing.)

Chapter 1: The Core Mechanism - Enzymatic Conversion of 5-FC to 5-FU

The therapeutic potential of the CD/5-FC system is entirely dependent on the catalytic efficiency of the cytosine deaminase enzyme. Sourced from prokaryotes (e.g., Escherichia coli) and fungi (e.g., Saccharomyces cerevisiae), these enzymes catalyze the hydrolytic deamination of cytosine to uracil.[7][8] The same mechanism is responsible for converting the prodrug 5-FC to the active drug 5-FU.

The Catalytic Cycle

The conversion is a metal-assisted hydrolysis reaction.[9][10] While the specific protein folds of bacterial and yeast CDs represent a case of convergent evolution, the fundamental chemistry within the active site shares key principles.[11][12]

-

Activation: A zinc (in yeast CD) or iron (in bacterial CD) ion within the active site polarizes a water molecule, effectively lowering its pKa and generating a potent nucleophile in the form of a metal-bound hydroxide ion.[8][12][13]

-

Nucleophilic Attack: This activated hydroxide attacks the C4 position of the pyrimidine ring of 5-FC, forming a tetrahedral intermediate.[9][10] A key glutamic acid residue often facilitates this by acting as a proton shuttle, protonating the N3 of the ring to make C4 more electrophilic.[7]

-

Elimination: The tetrahedral intermediate collapses, leading to the elimination of the amino group at the C4 position as ammonia. The glutamic acid residue aids in protonating the departing amino group.[7]

-

Product Release: The final product, 5-Fluorouracil (5-FU), is released from the active site, regenerating the enzyme for the next catalytic cycle.[14]

Comparative Enzyme Kinetics: Yeast vs. Bacterial CD

The choice of enzyme is a critical determinant of therapeutic success. While both yeast (S. cerevisiae, yCD) and bacterial (E. coli, bCD) enzymes are effective, they exhibit significant differences in their kinetic profiles, particularly concerning the prodrug 5-FC.

Causality Behind Enzyme Choice: A lower Michaelis constant (Kₘ) indicates a higher affinity of the enzyme for its substrate. The significantly lower Kₘ of yCD for 5-FC is a major therapeutic advantage.[15] It means that yCD can work efficiently at lower, more achievable, and potentially less toxic systemic concentrations of the prodrug compared to bCD.[15] This superior efficiency has been demonstrated to lead to better tumor regression in preclinical models.[15] Consequently, yCD is often the preferred candidate for clinical development.[5]

| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (s⁻¹mM⁻¹) |

| E. coli (bCD) | Cytosine | ~0.2 - 0.32 | ~185 | ~578 - 925 |

| 5-FC | ~3.3 | - | - | |

| S. cerevisiae (yCD) | Cytosine | ~0.74 | ~47 | ~64 |

| 5-FC | ~0.15 | - | - |

Table 1: Comparative kinetic parameters of bacterial and yeast cytosine deaminases. Data compiled from multiple sources.[5][8][15][16] Note: kcat values for 5-FC are not always reported directly but yCD's Kₘ for 5-FC is ~22-fold lower than that of bCD.[15]

Chapter 2: Experimental Methodologies and Validation

Rigorous in vitro and in vivo characterization is essential to validate the CD/5-FC system for any therapeutic application. This section outlines core experimental protocols, emphasizing self-validating design.

Recombinant Cytosine Deaminase: Expression and Purification

Obtaining pure, active enzyme is the first step for biochemical characterization. The following is a generalized protocol for expressing and purifying recombinant CD from E. coli.

Protocol 1: Expression and Purification of His-tagged Cytosine Deaminase

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET series) containing the codon-optimized gene for CD (e.g., yCD) with an N- or C-terminal polyhistidine tag. Plate on selective media (e.g., LB agar with appropriate antibiotic) and incubate overnight at 37°C.[17]

-

Expression Culture: Inoculate a single colony into a starter culture (e.g., 10 mL LB with antibiotic) and grow overnight at 37°C with shaking. The next day, use the starter culture to inoculate a larger volume (e.g., 1 L) of media.[17]

-

Induction: Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[18]

-

Harvesting: After induction, reduce the temperature to 18-25°C and continue shaking for 4-16 hours. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors (e.g., PMSF) and lysozyme. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. The supernatant contains the soluble His-tagged CD.

-

Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column. Wash the column with a wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged CD from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

-

Validation & Buffer Exchange: Analyze the collected fractions by SDS-PAGE to confirm purity and size. Pool the purest fractions and perform buffer exchange into a suitable storage buffer (e.g., PBS with glycerol) using dialysis or a desalting column.

-

Activity Confirmation: Perform an enzyme activity assay (see Protocol 2.2) to confirm the purified protein is catalytically active.

Enzyme Kinetics Assay

Determining the kinetic parameters (Kₘ, Vₘₐₓ) is crucial for comparing different enzyme variants or assessing the impact of mutations. A common method is a spectrophotometric assay that measures the decrease in absorbance as cytosine or 5-FC is converted to uracil or 5-FU.

Protocol 2: Spectrophotometric CD Activity Assay

-

Principle: Cytosine and 5-FC have different UV absorbance maxima than their products, uracil and 5-FU. The assay measures the rate of change in absorbance at a specific wavelength (e.g., 280-290 nm) where the difference between substrate and product is maximal.

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock Solutions: Prepare a range of concentrations of 5-FC (or cytosine) in the assay buffer.

-

Purified CD enzyme of known concentration.

-

-

Procedure:

-

Set up a series of reactions in a UV-transparent 96-well plate or cuvettes. Each reaction should contain the assay buffer and a different concentration of the substrate.

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed amount of the purified CD enzyme to each well/cuvette.

-

Immediately place the plate/cuvette in a spectrophotometer and measure the absorbance at the chosen wavelength over time (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. This requires converting the change in absorbance per unit time to change in concentration per unit time using the Beer-Lambert law and the differential molar extinction coefficient between substrate and product.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

-

-

Self-Validation: Include "no enzyme" and "no substrate" controls to ensure the observed activity is dependent on both components. Run replicates for each substrate concentration to ensure reproducibility.

In Vitro Prodrug Sensitivity Assay

This assay determines the ability of CD-expressing cells to be selectively killed by 5-FC. It is a cornerstone for evaluating the potential of a GDEPT system.

Protocol 3: Cell Viability Assay for 5-FC Sensitivity

-

Cell Lines: Use a cancer cell line of interest (e.g., human colon cancer HT29, glioblastoma U87). Create a stable cell line expressing the CD gene (e.g., by lentiviral transduction) and a control cell line transduced with an empty vector.

-

Seeding: Seed both the CD-expressing cells and the control cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of 5-FC in the cell culture medium. Remove the old medium from the plates and add the medium containing different concentrations of 5-FC. Include a "no drug" control for each cell line.

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 3-5 days).

-